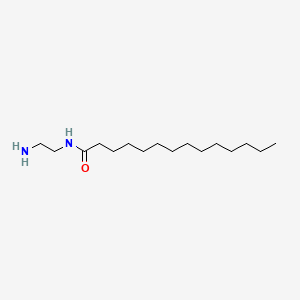
N-(2-Aminoethyl)myristamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)myristamide: is a chemical compound with the molecular formula C16H34N2O It is an amide derivative of myristic acid, where the amide group is substituted with a 2-aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)myristamide typically involves the reaction of myristic acid with 2-aminoethanol. The process can be carried out under various conditions, but a common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in organic solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule
Major Products Formed:
Oxidation: Formation of N-(2-aminoethyl)myristic acid.
Reduction: Formation of N-(2-aminoethyl)myristylamine.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
N-(2-Aminoethyl)myristamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of amide bond formation and reactivity .
Biology:
- Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
- Used in the preparation of functionalized nanoparticles for drug delivery .
Medicine:
- Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
- Studied for its antimicrobial properties .
Industry:
- Utilized in the formulation of surfactants and emulsifiers.
- Applied in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)myristamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The aminoethyl group can form hydrogen bonds with membrane components, while the myristamide tail interacts with the hydrophobic core of the membrane .
Comparaison Avec Des Composés Similaires
N-(2-Aminoethyl)palmitamide: Similar structure but with a longer fatty acid chain.
N-(2-Aminoethyl)stearamide: Another similar compound with an even longer fatty acid chain.
N-(2-Aminoethyl)lauramide: A shorter chain analog
Uniqueness: N-(2-Aminoethyl)myristamide is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring membrane interaction and amphiphilic behavior .
Propriétés
Numéro CAS |
61762-39-8 |
|---|---|
Formule moléculaire |
C16H34N2O |
Poids moléculaire |
270.45 g/mol |
Nom IUPAC |
N-(2-aminoethyl)tetradecanamide |
InChI |
InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-15-14-17/h2-15,17H2,1H3,(H,18,19) |
Clé InChI |
VDLFVBHCDXZRGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


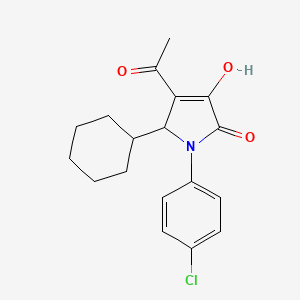
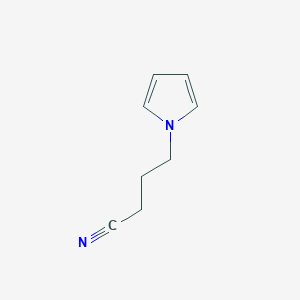
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
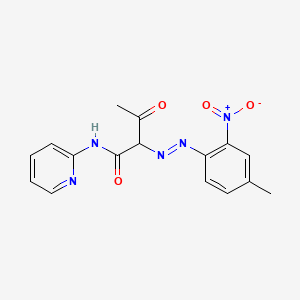
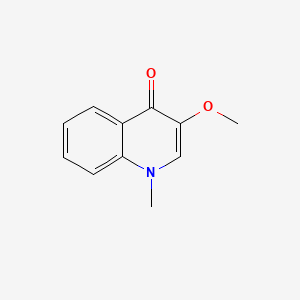
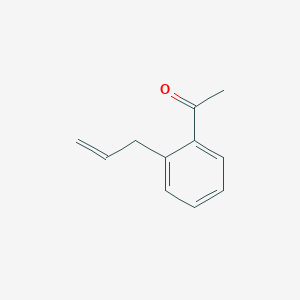


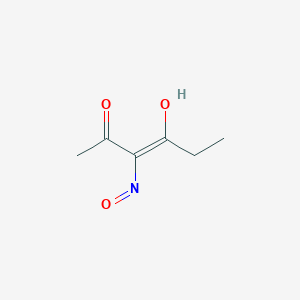
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
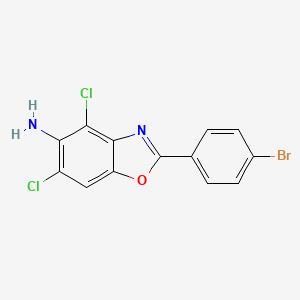
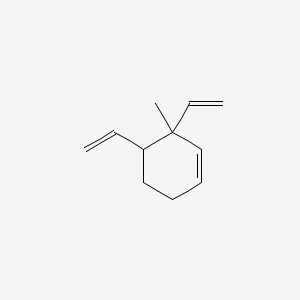
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
